(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride
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Overview
Description
This would typically include the compound’s systematic name, other names it might be known by, and its classification or type.
Synthesis Analysis
This involves understanding how the compound is made. It could be synthesized in the lab using various chemical reactions or it could be extracted from natural sources.Molecular Structure Analysis
This involves understanding the compound’s molecular structure, including the arrangement of atoms and the types of bonds between them.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. This could include its reactivity, what types of reactions it undergoes, and what products are formed.Physical And Chemical Properties Analysis
This involves understanding the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Characterization
(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride has been utilized in various synthetic and characterization studies due to its unique chemical structure. For instance, a series of chalcones possessing N-substituted ethanamine were synthesized, where (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride played a role in the aldol condensation reaction. These compounds exhibited significant antiamoebic activity and were screened for their cytotoxicity against non-small cell lung cancer cell line A549, demonstrating the potential for therapeutic applications (Zaidi et al., 2015).
Biotransformation Studies
Biotransformation processes have employed (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride as a substrate or intermediate. For example, a study described the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone into (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol using a specific Acinetobacter sp. isolate. This process highlighted the enantioselective synthesis of a chiral intermediate with high yield and purity, demonstrating the compound's utility in the production of antifungal agents (Miao et al., 2019).
Enzymatic Synthesis
Enzymatic synthesis methods have also been developed using (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride as a key intermediate. For instance, an efficient synthesis and practical resolution of this compound were described as a crucial step in the production of cinacalcet hydrochloride, highlighting its significance in the pharmaceutical industry for treating conditions such as secondary hyperparathyroidism (Mathad et al., 2011).
Environmental Applications
Research into environmental remediation has also utilized derivatives of (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride. For example, the removal of 2,4-dichlorophenol from wastewater using immobilized horseradish peroxidase demonstrated the compound's role in environmental clean-up efforts, showing its versatility beyond medicinal chemistry (Wang et al., 2015).
Drug Synthesis and Development
Finally, (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride has been a valuable intermediate in the synthesis of various pharmaceuticals. Its applications range from the synthesis of novel antiobesity drugs, like lorcaserin hydrochloride, to the production of key intermediates for painkillers and neuromodulators, showcasing the compound's broad utility in drug development and synthesis (Zhu et al., 2015).
Safety And Hazards
This involves understanding the safety precautions that need to be taken when handling the compound, as well as its potential hazards to health and the environment.
Future Directions
This involves understanding the current state of research on the compound and where future research might be headed. This could include potential applications, unresolved questions, or new methods of synthesis.
I hope this helps! If you have any specific questions about these topics, feel free to ask!
properties
IUPAC Name |
(1R)-1-(3,4-dichlorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTRKULQEVDRNO-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride |
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